molecular formula C10H12F2O B1411602 2-Difluoromethyl-3,6-dimethylanisole CAS No. 1803785-29-6

2-Difluoromethyl-3,6-dimethylanisole

Cat. No.: B1411602
CAS No.: 1803785-29-6
M. Wt: 186.2 g/mol
InChI Key: MIZVTYNHXNMBOY-UHFFFAOYSA-N
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Description

2-Difluoromethyl-3,6-dimethylanisole is an organic compound characterized by the presence of difluoromethyl and dimethyl groups attached to an anisole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethyl-3,6-dimethylanisole typically involves the introduction of difluoromethyl groups to a pre-existing anisole structure. One common method is the difluoromethylation of 3,6-dimethylanisole using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions, including the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethyl-3,6-dimethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Difluoromethyl-3,6-dimethylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-3,6-dimethylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Difluoromethyl-4,5-dimethylanisole
  • 2-Difluoromethyl-3,6-dimethylphenol
  • 2-Difluoromethyl-3,6-dimethylbenzene

Uniqueness

2-Difluoromethyl-3,6-dimethylanisole is unique due to the specific positioning of the difluoromethyl and dimethyl groups on the anisole core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

2-(difluoromethyl)-3-methoxy-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-5-7(2)9(13-3)8(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVTYNHXNMBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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